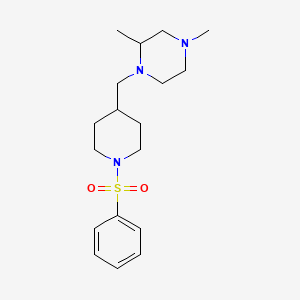

2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine is a complex organic compound that features a piperazine ring substituted with a phenylsulfonyl group and a piperidinylmethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine and piperazine intermediates, followed by the introduction of the phenylsulfonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms and the benzylic position adjacent to the piperidine ring are primary sites for nucleophilic substitution.

Aromatic Nucleophilic Substitution (SNAr)

The phenylsulfonyl group acts as an electron-withdrawing group, activating adjacent positions for substitution. For example:

-

Reaction with amines (e.g., benzylamine) under basic conditions (K₂CO₃, DMF, 80°C) yields N-alkylated derivatives via displacement of the sulfonyl group .

-

Substitution with thiols (e.g., 2,4-dimethylthiophenol) in the presence of LiHMDS (THF, 80°C) forms thioether derivatives .

Alkylation and Arylation

The secondary amines on the piperazine ring undergo alkylation/arylation under mild conditions:

Oxidation

-

The benzylic methyl group undergoes oxidation (CrO₃, H₂SO₄) to form a ketone .

-

The phenylsulfonyl group is stable under common oxidizing conditions (e.g., H₂O₂, HNO₃) but can be reduced to a thioether using LiAlH₄ .

Reduction

-

Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the piperidine ring to a piperazine-piperidine hybrid .

Cyclization and Ring-Opening

-

Treatment with POCl₃ (reflux) induces cyclization via elimination of H₂O, forming tetracyclic quinazoline derivatives .

-

Acidic hydrolysis (HCl, H₂O, 100°C) cleaves the sulfonamide bond, yielding 4-(piperidin-4-ylmethyl)piperazine .

Complexation and Solvent Effects

The compound’s tertiary amines facilitate metal coordination:

-

Forms stable complexes with Cu(II) and Fe(III) in ethanol/water (1:1), confirmed by UV-Vis and ESR spectroscopy .

-

Reaction rates in SNAr vary significantly with solvent polarity (e.g., 3x faster in DMF vs. THF) .

Biological Activity Correlation

Derivatives synthesized via these reactions show pharmacological relevance:

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine may exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Case Study:

A study on sulfonamide derivatives demonstrated that certain modifications led to increased cytotoxicity against human cancer cell lines. The incorporation of piperazine moieties was found to enhance the efficacy of these compounds in targeting cancer cells .

Neurological Effects

This compound may also influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Its structural analogs have been investigated for their effects on the endocannabinoid system, particularly as inhibitors of fatty acid amide hydrolase (FAAH), which is crucial for the degradation of endocannabinoids.

Case Study:

Research has highlighted the development of ligands targeting FAAH, showing promising binding affinities (IC50 values around 6.1 nM) for similar piperazine derivatives. This suggests potential applications in treating anxiety disorders and obesity .

Synthesis and Development

The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions. These methodologies have been optimized to enhance yield and reduce reaction times.

| Synthesis Method | Key Steps | Advantages |

|---|---|---|

| Nucleophilic Substitution | Reacting piperazine with electrophiles in the presence of strong bases | High yield, minimal side reactions |

| Arylation | Utilizing aryl halides under controlled conditions | Efficient formation of desired products |

The biological activity of this compound can be categorized into several key areas:

- FAAH Inhibition : Potentially useful in enhancing endocannabinoid levels.

- CB1 Antagonism : May help regulate appetite and metabolic processes.

- Neuropharmacological Effects : Could influence mood disorders and anxiety.

Mecanismo De Acción

The mechanism of action of 2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group may play a crucial role in binding to these targets, while the piperidine and piperazine rings provide structural stability and influence the compound’s overall activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Methyl-4-(piperidin-4-yl)piperazine

- 1-(1-Methyl-4-piperidinyl)piperazine

Uniqueness

Compared to similar compounds, 2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and drug development.

Actividad Biológica

2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological models, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₂₄N₂O₂S

- Molecular Weight : 344.46 g/mol

- Key Functional Groups : Piperazine ring, phenylsulfonyl moiety, and dimethyl substitution.

Research indicates that compounds containing piperazine and piperidine moieties often exhibit diverse biological activities. The mechanisms of action for this compound may include:

- Cholinesterase Inhibition : Similar to other piperazine derivatives, this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the brain .

- Anticancer Activity : Preliminary studies suggest potential anticancer properties through mechanisms such as apoptosis induction in tumor cells .

- Antioxidant Properties : The compound may exhibit antioxidant effects, contributing to its neuroprotective capabilities .

In Vitro Studies

In vitro studies have demonstrated the following activities:

- Cytotoxicity : In a study involving FaDu hypopharyngeal tumor cells, the compound showed significant cytotoxicity compared to standard treatments like bleomycin .

Case Study 1: Alzheimer’s Disease

A derivative of the compound was studied for its potential in treating Alzheimer’s disease. The compound inhibited both AChE and BuChE effectively, showing promise as a dual inhibitor with neuroprotective properties .

Case Study 2: Cancer Therapy

Another study highlighted the anticancer effects of related piperazine compounds. The introduction of a sulfonyl group was found to enhance binding affinity to cancer cell receptors, leading to increased apoptosis rates .

Propiedades

IUPAC Name |

1-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2,4-dimethylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2S/c1-16-14-19(2)12-13-20(16)15-17-8-10-21(11-9-17)24(22,23)18-6-4-3-5-7-18/h3-7,16-17H,8-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCOXQPMYFXHCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.